molecular formula C12H16O3 B3342669 ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate CAS No. 285130-47-4

ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate

Cat. No.: B3342669
CAS No.: 285130-47-4
M. Wt: 208.25 g/mol
InChI Key: FQFYVYZSUGJWPZ-LBPRGKRZSA-N
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Description

Significance of Chiral α-Hydroxy Esters as Versatile Building Blocks

Chiral α-hydroxy esters are highly valued as versatile building blocks, or "chiral synthons," in the synthesis of more complex, enantiomerically pure molecules. nih.gov Their utility stems from the presence of two key functional groups attached to a stereogenic center: a hydroxyl (-OH) group and an ester (-COOR) group. These functional groups can be readily transformed into a wide variety of other functionalities through well-established chemical reactions, allowing chemists to construct complex molecular architectures with precise control over the stereochemistry. nih.gov

The strategic importance of these compounds lies in their ability to serve as precursors for a range of valuable molecules. For instance, they are instrumental in the asymmetric synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). acs.org The synthesis of enantiomerically pure α-hydroxy amides can also be achieved from the corresponding α-hydroxy esters through processes like lipase-catalyzed aminolysis. researchgate.net Their application extends to the synthesis of various natural products and pharmaceuticals, where the introduction of a specific stereocenter is often a critical step in determining the final compound's biological activity. nih.gov The development of efficient synthetic routes, including enzymatic and asymmetric methods, to access these chiral building blocks is an active area of chemical research. organic-chemistry.orggoogle.com

Academic Importance of Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate as a Chiral Synthon

Within the broader class of chiral α-hydroxy esters, this compound stands out as a compound of significant academic interest. Its specific structure, featuring a quaternary stereocenter with hydroxyl, methyl, benzyl, and ethyl ester groups, makes it a challenging and valuable target for asymmetric synthesis. The construction of such sterically congested stereocenters is a key focus in modern organic synthesis.

This specific synthon and its derivatives are utilized in the preparation of more complex molecules. For example, related structures like methyl 2-methyl-2-phenylpropanoate are used as intermediates in the synthesis of pharmacologically active compounds. google.comgoogle.com The development of synthetic methods to produce compounds like this compound with high enantiomeric purity is crucial for accessing chiral molecules with a tertiary alcohol moiety. Research in this area often involves exploring novel catalytic asymmetric reactions and stereoselective transformations.

Below are tables detailing the physicochemical properties of the compound.

Table 1: Structural and Molecular Information for this compound

Property Value
Molecular Formula C₁₂H₁₆O₃
Average Mass 208.257 g/mol

Data sourced from publicly available chemical databases. epa.gov

Table 2: Chemical Identifiers for this compound

Identifier Type Identifier
InChI Key N/A
SMILES N/A

Identifiers are used for uniquely identifying the chemical substance. epa.gov

Research into the synthesis and application of this compound and similar structures contributes to the broader understanding of asymmetric synthesis and the development of new tools for constructing complex chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-11(13)12(2,14)9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFYVYZSUGJWPZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472684
Record name Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285130-47-4
Record name Ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2s 2 Hydroxy 2 Methyl 3 Phenylpropanoate

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. The synthesis of chiral β-hydroxy esters, including analogs of the target compound, has been extensively explored using enzymatic methods.

Enzymatic Kinetic Resolution Strategies for Enantiomeric Enrichment

Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the stereopreference of an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus enriched. For the synthesis of ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate, this would involve the resolution of a racemic mixture of ethyl 2-hydroxy-2-methyl-3-phenylpropanoate.

While direct studies on this specific substrate are not extensively documented, research on the closely related compound, ethyl 3-hydroxy-3-phenylpropanoate, provides significant insight. Lipases are commonly used for either selective hydrolysis of the ester or selective acylation (transesterification) of the alcohol.

In a typical resolution process via hydrolysis, a lipase like Pseudomonas cepacia lipase (PCL) can selectively hydrolyze the (S)-enantiomer of a racemic ester to its corresponding carboxylic acid, leaving the (R)-ester unreacted and in high enantiomeric excess. Conversely, in transesterification, the enzyme can selectively acylate the (R)-alcohol, leaving the desired (S)-alcohol. For instance, lipase PS-C from Pseudomonas cepacia has been used in the transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate with vinyl acetate, resulting in (S)-ethyl 3-hydroxy-3-phenylpropanoate with 100% enantiomeric excess (e.e.) at 55.6% conversion. google.com

The choice of enzyme, solvent, and acyl donor is critical for achieving high selectivity. Different lipases can exhibit opposite enantiopreferences, providing access to either enantiomer.

Table 1: Enzymatic Hydrolysis of Racemic Ethyl 3-hydroxy-3-phenylpropanoate (Analog)

Enzyme Product Conversion (%) Enantiomeric Excess (e.e.) (%) Reference
Pseudomonas cepacia Lipase (PCL) (R)-Ester 50 98 scielo.brresearchgate.net
Pseudomonas sp. Lipase (PS-30) (S)-Acid 39 93 scielo.br

This data pertains to the analog ethyl 3-hydroxy-3-phenylpropanoate but illustrates the principles applicable to the target compound.

Asymmetric Bioreduction and Biotransformation Pathways

A more direct and atom-economical approach than EKR is the asymmetric reduction of a prochiral ketone precursor. For the target molecule, this involves the stereoselective reduction of ethyl 2-methyl-3-oxo-3-phenylpropanoate . This biotransformation is typically accomplished using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), which contain a variety of alcohol dehydrogenases.

These biocatalysts deliver a hydride to the carbonyl group from a specific face, thereby establishing the chiral center at the C3 position. The stereochemistry at the C2 position can influence the enzymatic recognition and the stereochemical outcome of the reduction.

Studies on the reduction of the analog ethyl benzoylacetate to (S)-ethyl 3-hydroxy-3-phenylpropanoate have demonstrated high conversions and excellent enantioselectivity. nih.gov Engineered alcohol dehydrogenases have been developed to robustly produce both (R)- and (S)-enantiomers with high efficiency. nih.gov For example, a rationally designed alcohol dehydrogenase, PcSDR, was engineered to produce (S)-ethyl 3-hydroxy-3-phenylpropanoate with 94% conversion and 99% e.e. nih.gov Such strategies are directly applicable to the reduction of ethyl 2-methyl-3-oxo-3-phenylpropanoate to generate the desired (2S, 3S) or (2S, 3R) diastereomers.

Development and Optimization of Whole-Cell Catalysis and Enzyme Engineering for Stereoselectivity

Whole-cell catalysis leverages intact microorganisms as self-contained biocatalytic systems, offering advantages such as cofactor regeneration and improved enzyme stability. frontiersin.org The development of robust microbial strains for the asymmetric reduction of β-ketoesters is a key area of research. By screening different yeast or bacterial strains, it is possible to identify biocatalysts with the desired stereoselectivity for a specific substrate like ethyl 2-methyl-3-oxo-3-phenylpropanoate.

Furthermore, modern protein engineering techniques, including rational design and directed evolution, allow for the tailoring of enzyme properties. nih.govfrontiersin.org By analyzing the enzyme's active site and substrate binding, specific amino acid residues can be mutated to enhance activity, stability, and, most importantly, stereoselectivity. frontiersin.org An enzyme that naturally produces a racemic mixture or the undesired enantiomer can be re-engineered to selectively produce the desired (S)-enantiomer. For instance, key residues controlling the enantioselectivity of bHSL family esterases have been identified and mutated to invert and improve stereopreference for the synthesis of (S)-2-arylpropionic acids. frontiersin.org This same principle can be applied to develop a bespoke enzyme for the synthesis of this compound.

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides a powerful toolkit for the construction of specific stereoisomers through the use of chiral catalysts, reagents, or auxiliaries.

Stereoselective Aldol (B89426) Reactions and Derivatives in Propanoate Scaffold Construction

The aldol reaction is a cornerstone of carbon-carbon bond formation and is the most direct method for constructing the β-hydroxy ester scaffold of the target molecule. The synthesis would involve a mixed (or crossed) aldol reaction between the enolate of ethyl propionate (B1217596) and benzaldehyde (B42025).

A significant challenge in mixed aldol reactions is controlling regioselectivity and preventing self-condensation. However, because benzaldehyde lacks α-hydrogens, it cannot form an enolate and can only act as an electrophilic acceptor, simplifying the reaction outcome. libretexts.org The primary challenge then becomes controlling the relative and absolute stereochemistry of the two newly formed chiral centers (at C2 and C3).

The stereochemical outcome is often explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. harvard.edu The geometry of the enolate ((E) or (Z)) and the facial selectivity of the aldehyde approach determine whether the syn or anti diastereomer is formed. To achieve enantioselectivity, a chiral element must be introduced, typically in the form of a chiral Lewis acid catalyst or a chiral base. For example, a chiral oxazaborolidinone can be used to promote the enantioselective aldol reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) with an aldehyde, yielding β-hydroxy esters with high enantioselectivity.

Chiral Auxiliary and Ligand-Controlled Methodologies for Stereocenter Induction

One of the most reliable methods for inducing stereochemistry in aldol reactions is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to the propionate substrate to direct the facial attack of the enolate on the aldehyde.

A common strategy involves using Evans' oxazolidinone auxiliaries. harvard.edu The propionate group is first converted to an N-propionyl oxazolidinone. Deprotonation with a base like lithium diisopropylamide (LDA) followed by the addition of a boron triflate generates a conformationally rigid (Z)-boron enolate. This enolate then reacts with benzaldehyde through a Zimmerman-Traxler transition state, where the bulky group on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to attack from the opposite face. harvard.edu This process typically yields the syn aldol adduct with very high diastereoselectivity. Subsequent removal of the auxiliary by hydrolysis or alcoholysis liberates the chiral β-hydroxy acid or ester, respectively.

Pseudoephedrine is another effective chiral auxiliary that can be used to form a chiral amide. wikipedia.org Deprotonation and reaction with benzaldehyde proceed with high stereocontrol, and the auxiliary can be cleaved under mild acidic conditions.

Table 2: Common Chiral Auxiliaries for Stereoselective Propionate Aldol Reactions

Chiral Auxiliary Typical Diastereomeric Ratio (syn:anti) Typical Enantiomeric Excess (e.e.) (%) Reference
Evans' Oxazolidinones >99:1 >99 harvard.edu
Pseudoephedrine >95:5 >98 wikipedia.org

This table represents typical outcomes for propionate aldol reactions with aldehydes, demonstrating the high level of control achievable with these methods.

Asymmetric Catalytic Reductions for α-Hydroxy Ester Formation

The synthesis of chiral α-hydroxy esters, such as this compound, heavily relies on asymmetric catalytic reductions of α-keto esters. These methods are pivotal for establishing the desired stereochemistry at the hydroxyl-bearing carbon center. Both metal-based catalysts and biocatalysts have demonstrated high efficacy in these transformations.

A significant advancement in this area is the use of ruthenium (II)-catalyzed asymmetric transfer hydrogenation (ATH) coupled with dynamic kinetic resolution (DKR). nih.gov This method is particularly effective for the enantioconvergent reduction of racemic β-substituted-α-keto esters, providing access to α-hydroxy esters with high diastereo- and enantioselectivity. nih.gov The DKR-ATH process simultaneously resolves the racemic starting material and reduces the keto group, setting two stereocenters in a single transformation. nih.gov For instance, the reduction of various β-amino-α-keto esters using Ru(II) catalysts has been shown to yield the corresponding anti-α-hydroxy-β-amino esters with excellent stereocontrol. nih.gov

Biocatalysis offers a powerful alternative, employing enzymes for stereoselective reductions. Ene reductases (EREDs) from the 'old yellow enzyme' family have been successfully used for the asymmetric bioreduction of specific α,β-unsaturated esters. researchgate.net For example, the reduction of methyl 2-hydroxymethylacrylate and its derivatives using EREDs furnishes (R)-configured methyl 3-hydroxy-2-methylpropionate products with enantiomeric excesses (ee) often exceeding 99%. researchgate.net While the specific substrate differs from the precursor to the title compound, the principle demonstrates the potential of EREDs for producing chiral α-hydroxy esters. researchgate.net Similarly, other biocatalytic approaches, such as the use of catalytic antibodies, have been developed for the asymmetric reduction of α-keto esters. The antibody NB5, for instance, has been used as a catalyst for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate from its corresponding keto ester. researchgate.net These enzymatic and antibody-catalyzed reactions highlight the exquisite chemo-, stereo-, and regioselectivity that can be achieved through biocatalytic methods. nih.govacs.org

Table 1: Examples of Asymmetric Catalytic Reductions for α-Hydroxy Ester Synthesis

Catalyst System Substrate Type Product Type Key Outcome Reference
Ru(II) Complex Racemic β-Amino-α-keto ester anti-β-Amino-α-hydroxy ester High diastereo- and enantioselectivity (>20:1 dr, up to 99:1 er) nih.gov
Ene Reductases (EREDs) α,β-Unsaturated ester Saturated α-hydroxy ester Excellent enantioselectivity (up to >99% ee) researchgate.net
Catalytic Antibody NB5 α-Keto ester α-Hydroxy ester Asymmetric reduction to chiral alcohol researchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Routes to the Stereoisomer

Beyond direct reduction, a variety of asymmetric synthetic routes employing both organocatalysts and metal catalysts have been developed to access chiral α-hydroxy esters and their precursors. These methods often involve the creation of the chiral center through carbon-carbon bond-forming reactions.

Metal-catalyzed approaches, such as the ruthenium-catalyzed asymmetric transfer hydrogenation mentioned previously, are a cornerstone of this field. nih.gov This method effectively sets the stereochemistry of the hydroxyl group during the reduction of a prochiral ketone. nih.gov Another example is the nickel-catalyzed asymmetric hydrovinylation of vinyl arenes, which can produce precursors to chiral 2-arylpropionic acids with high enantioselectivity. nih.gov These precursors can then be transformed into the desired α-hydroxy ester framework through subsequent chemical steps.

Table 2: Comparison of Catalytic Strategies for Asymmetric Synthesis

Catalyst Type General Approach Example Reaction Typical Catalyst Reference
Metal Catalyst Asymmetric transfer hydrogenation Reduction of a prochiral α-keto ester Ruthenium(II) complexes nih.gov
Organocatalyst Asymmetric α-functionalization α-Selenylation of aldehydes Diarylprolinol silyl ethers nih.gov
Organocatalyst Asymmetric cascade reaction Aza-Michael addition Hydroquinine-derived squaramide uva.es

Exploration and Development of Novel Synthetic Routes and Reaction Pathways

Continuous research into the synthesis of α-hydroxy esters like this compound seeks to discover more efficient, scalable, and novel reaction pathways. One innovative approach involves starting from readily available chiral building blocks, such as amino acids. A synthesis for (S)-2-hydroxy-3-phenylpropanoic acid has been developed using 2-methyl-L-phenylalanine hydrochloride as the starting material. google.com The synthesis proceeds through a diazotization reaction in the presence of sodium nitrite, effectively converting the amino group into a hydroxyl group while retaining the original stereochemistry. google.com This method circumvents the need for asymmetric catalysis by leveraging the inherent chirality of the starting material.

Sustainable and Advanced Synthetic Techniques

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. The synthesis of chiral α-hydroxy esters is well-suited for the application of these principles, which advocate for the use of renewable raw materials, the reduction of hazardous waste, and the use of safer solvents and reagents. nih.gov

A key tenet of green chemistry is the use of catalysis, particularly biocatalysis. As discussed, enzymes and whole-cell systems can perform highly selective transformations under mild conditions (aqueous media, ambient temperature and pressure), reducing energy consumption and waste generation. acs.org The use of lipase-mediated reactions, for instance, in chemo-enzymatic pathways starting from renewable feedstocks like levoglucosenone, exemplifies a sustainable approach to creating chiral building blocks. mdpi.com

Another important green chemistry strategy is the replacement of toxic and volatile organic solvents with more environmentally benign alternatives. Recent advances in asymmetric organocatalysis have demonstrated high efficiency in bio-based solvents such as ethyl alcohol and ethyl acetate. mdpi.com These solvents are often derived from renewable resources and have a better environmental, health, and safety profile than traditional chlorinated or aromatic solvents. Furthermore, designing syntheses that use less hazardous chemical intermediates and reagents is crucial. For example, replacing highly toxic methylating agents like dimethyl sulfate (B86663) with methanol (B129727) and a suitable catalyst represents a significant green improvement. nih.gov By incorporating biocatalysis, renewable feedstocks, and greener solvents, the synthesis of this compound can be made significantly more sustainable.

Applications of Flow Chemistry and Continuous Process Development for Scalability and Efficiency

For the large-scale and efficient production of this compound, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processing. thieme-connect.de Continuous flow reactors provide superior control over critical reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher yields. jst.org.in The high surface-area-to-volume ratio in microreactors or plug flow reactors allows for highly efficient heat exchange, enabling the safe execution of highly exothermic or high-temperature reactions that are difficult to control in large batch vessels. d-nb.info

This technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. In a flow system, only a small volume of the reaction mixture is present in the reactor at any given time, which significantly minimizes the risk associated with potential runaway reactions or the accumulation of energetic intermediates. d-nb.info Flow chemistry also facilitates the use of challenging reaction conditions. For example, catalytic asymmetric hydrogenations, which are crucial for producing chiral molecules, can be performed safely and efficiently at high pressures (e.g., 70 bar) in continuous reactors, an operation that would require costly specialized high-pressure batch equipment. researchgate.net

Table 3: Conceptual Comparison of Batch vs. Flow Processing for Asymmetric Hydrogenation

Parameter Batch Processing Flow Chemistry Advantage of Flow
Safety Large volumes of reagents and hydrogen gas present a significant risk. Small hold-up volume minimizes risk of runaway reactions or explosions. Enhanced safety
Heat Transfer Limited by vessel surface area; difficult to control exotherms at scale. High surface-area-to-volume ratio allows for rapid and precise temperature control. Improved reaction control and safety
Mass Transfer Mixing of gas (H₂) and liquid phases can be inefficient, limiting reaction rate. Efficient mixing and high interfacial area in packed-bed or tube reactors. Higher reaction rates and efficiency
Scalability "Scaling up" requires larger, specialized, and costly high-pressure vessels. "Scaling out" by running longer or using parallel reactors is simpler and more cost-effective. Flexible and efficient scaling
Process Control Parameters can vary throughout the large reactor volume. Precise and consistent control over temperature, pressure, and flow rates. Higher product consistency and quality

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Stereocontrolled Construction of Advanced Organic Scaffolds

The inherent chirality of ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate makes it an excellent precursor for the stereocontrolled synthesis of advanced organic scaffolds. The defined stereochemistry at the C2 position allows for the transfer of chirality to new stereocenters created in subsequent reactions, a fundamental principle in asymmetric synthesis. Organic chemists utilize this compound to introduce specific stereochemical configurations into larger, more complex molecules, thereby influencing their three-dimensional structure and, consequently, their biological activity.

The strategic use of this building block enables the construction of molecular frameworks with multiple contiguous stereocenters, a common challenge in the synthesis of pharmacologically active compounds and other functional organic materials. The hydroxyl and ester functionalities serve as handles for a variety of chemical manipulations, allowing for chain elongation, cyclization, and the introduction of diverse functional groups with a high degree of stereochemical control.

Application in Natural Product Total Synthesis and Analog Development

While direct and explicit examples detailing the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, the structural motif it represents is fundamental to the architecture of numerous complex natural products, particularly polyketides. The synthesis of structurally intricate natural products often relies on the use of chiral building blocks to install the requisite stereochemistry. For instance, the core structures of potent bioactive molecules frequently feature fragments that can be retrosynthetically traced back to chiral hydroxy esters.

The development of analogs of natural products is a crucial aspect of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. In this context, this compound can serve as a valuable starting material for the synthesis of non-natural analogs, where modifications to the core structure can be systematically introduced. The phenyl group, for example, can be substituted or replaced to explore structure-activity relationships.

Transformations to Other Chiral Functionalized Derivatives and Intermediates

The synthetic utility of this compound is significantly enhanced by its capacity to be transformed into a variety of other chiral functionalized derivatives and intermediates. These transformations expand its applicability in organic synthesis, providing access to a broader range of complex target molecules.

The hydroxyl group can be protected, activated for nucleophilic substitution, or oxidized to a ketone. The ester functionality can be reduced to a primary alcohol, hydrolyzed to a carboxylic acid, or converted to an amide. These transformations, often proceeding with high fidelity and retention of stereochemical integrity, yield a diverse array of chiral building blocks.

For example, the oxidation of the hydroxyl group would lead to a chiral α-keto ester, a valuable intermediate for various carbon-carbon bond-forming reactions. Reduction of the ester group would furnish a chiral 1,2-diol derivative, a common structural motif in many natural products and chiral ligands. The ability to perform these transformations chemoselectively in the presence of other functional groups is a testament to the versatility of this chiral building block.

Below is a table summarizing some potential transformations of this compound and the resulting chiral intermediates.

Starting MaterialReagents and ConditionsProductClass of Compound
This compound1. Protection (e.g., TBDMSCl, imidazole) 2. Reduction (e.g., LiAlH₄) 3. Deprotection(2S)-2-methyl-3-phenylpropane-1,2-diolChiral 1,2-Diol
This compoundOxidation (e.g., Swern or Dess-Martin oxidation)Ethyl 2-methyl-2-oxo-3-phenylpropanoateChiral α-Keto Ester
This compoundHydrolysis (e.g., LiOH, H₂O/THF)(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acidChiral α-Hydroxy Acid
This compoundAminolysis (e.g., R-NH₂, heat)(2S)-N-alkyl-2-hydroxy-2-methyl-3-phenylpropanamideChiral α-Hydroxy Amide

These transformations underscore the role of this compound as a versatile platform for the generation of a wide range of enantiomerically pure intermediates, which can then be elaborated into more complex and valuable molecules.

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the enantiomeric excess of chiral compounds like β-hydroxy esters. heraldopenaccess.uswiley-vch.de The selection of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) can also be employed for chiral separations, often after derivatization of the analyte to increase its volatility. gcms.cz Capillary columns with stationary phases containing derivatized cyclodextrins are commonly used for this purpose. gcms.cz These columns create a chiral environment that allows for the separation of enantiomers. gcms.cz The choice between HPLC and GC depends on the compound's volatility, thermal stability, and the availability of suitable chiral stationary phases.

Table 1: Illustrative Chiral Chromatography Conditions for Analysis of α-Methyl-β-Hydroxy Esters
TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectionTypical Observation
Chiral HPLCPolysaccharide-based (e.g., CHIRALCEL® OD-H)Hexane/Isopropanol mixtureUV (e.g., at 220 nm)Baseline separation of (S)- and (R)-enantiomers with distinct retention times.
Chiral GCDerivatized β-cyclodextrin (e.g., CP-CHIRASIL-DEX CB)Helium or HydrogenFlame Ionization Detector (FID)Separation of enantiomers, allowing for quantification of ee in volatile samples. wiley-vch.de

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For stereochemical assignment, advanced NMR techniques are used, often involving chiral discriminating agents. nih.gov

One common approach is the use of Chiral Solvating Agents (CSAs). These agents are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte in solution. researchgate.net This interaction leads to a differentiation in the chemical shifts (Δδ) of the corresponding protons in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess by integrating the separated signals. nih.govresearchgate.net

For determining the relative configuration in molecules with multiple stereocenters, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are invaluable. NOE experiments measure the transfer of magnetization between protons that are close in space, providing information about the molecule's conformation and the relative orientation of substituents.

Table 2: Application of NMR for Stereochemical Analysis
NMR MethodPrincipleApplication to ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate
¹H NMR with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes causing non-equivalent chemical shifts for enantiomers. researchgate.netQuantification of enantiomeric excess by resolving signals for protons near the chiral center (e.g., the C2-methyl group or C3-proton).
Nuclear Overhauser Effect (NOE) SpectroscopyDetects through-space interactions between protons, helping to establish relative stereochemistry and preferred conformations.Could be used to probe the spatial relationship between the methyl group at C2 and the protons on the phenyl ring.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. researchgate.net The technique works by analyzing the diffraction pattern of X-rays passing through the crystal lattice.

To determine the absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. thieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute arrangement of atoms in space can be established. The result is often expressed as the Flack parameter; a value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence. researchgate.net While requiring a high-quality crystal, this method provides unambiguous structural proof. researchgate.net

Table 3: Key Parameters from a Hypothetical X-ray Crystallography Study
ParameterDescriptionSignificance for Stereochemistry
Space GroupDescribes the symmetry of the crystal lattice. Must be a chiral (Sohncke) space group.Confirms the crystal is composed of a single enantiomer.
Cell Parameters (a, b, c, α, β, γ)Define the dimensions of the unit cell.Provides the fundamental framework of the crystal structure.
Flack ParameterA parameter refined during structure solution to determine absolute configuration. researchgate.netA value near 0 confirms the assigned absolute configuration (e.g., S); a value near 1 indicates the opposite configuration. researchgate.net

Chiral Derivatization Methods for Enhanced Stereochemical Analysis (e.g., Mosher's Acid Method)

Chiral derivatization is a powerful indirect method for determining the absolute configuration of secondary alcohols using NMR spectroscopy. acs.orgmdpi.com The most well-known technique is the Mosher's acid method, which involves reacting the chiral alcohol with the acid chloride of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. mdpi.com

Because the newly formed esters are diastereomers, their NMR spectra will differ. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be assigned. A widely accepted model predicts that for the (R)-MTPA ester, protons on one side of the chiral center will be shielded (shifted upfield) while protons on the other side will be deshielded (shifted downfield), with the opposite effect observed for the (S)-MTPA ester. This systematic shift difference allows for the assignment of the 'S' configuration at the C2 hydroxy-bearing carbon of the propanoate.

Spectroscopic Techniques for Understanding Chiral Recognition and Conformation (e.g., Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD))

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that provide information on the absolute configuration and solution-state conformation of chiral molecules. acs.org These methods measure the differential absorption of left and right circularly polarized light in the infrared (VCD) and ultraviolet-visible (ECD) regions of the spectrum, respectively.

The resulting spectrum is unique to a specific enantiomer and is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is typically determined by comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S-configuration). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. rsc.org These techniques are particularly useful when crystallization for X-ray analysis is not feasible. rsc.org

Theoretical and Computational Chemistry Studies of Ethyl 2s 2 Hydroxy 2 Methyl 3 Phenylpropanoate

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Detailed Density Functional Theory (DFT) studies specifically investigating the geometry optimization and electronic structure of ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate are not extensively available in the reviewed scientific literature. While DFT is a common method for such analyses in computational chemistry, published research focusing on this particular compound is limited.

In typical DFT analyses of similar organic molecules, researchers would employ various functionals and basis sets to calculate key electronic properties. These would likely include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). Such calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. However, specific values for these parameters for this compound are not documented in available studies.

Conformational Analysis and Molecular Dynamics Simulations of the Chiral Framework

A comprehensive conformational analysis would typically involve scanning the potential energy surface by rotating key dihedral angles to identify stable conformers and the energy barriers between them. Molecular dynamics simulations would further provide insights into the molecule's behavior over time in different environments, such as in various solvents, which is essential for understanding its interactions and stability. Without dedicated studies, the specific conformational preferences and dynamic properties of the chiral framework of this compound remain speculative.

Computational Modeling of Reaction Pathways and Prediction of Stereoselectivity

Computational modeling to elucidate reaction pathways and predict the stereoselectivity of reactions involving this compound has not been a focus of published research. This type of computational work is instrumental in understanding reaction mechanisms and designing synthetic routes that favor the formation of a desired stereoisomer.

For a molecule with a chiral center like this compound, computational modeling could predict the stereochemical outcome of, for example, its synthesis or its reactions with other chiral or prochiral molecules. This would involve calculating the transition state energies for different stereoisomeric pathways. The absence of such studies means that the mechanistic details and stereochemical control factors for reactions involving this compound are not computationally corroborated.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Specific studies on the intermolecular interactions and crystal packing of this compound, including Hirshfeld surface analysis, are not found in the current body of scientific literature. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.

Future Directions and Emerging Research Avenues

Development of Next-Generation Catalytic Systems for Enhanced Enantioselectivity and Process Efficiency

The asymmetric synthesis of chiral α-hydroxy esters like ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate is critically dependent on the catalyst employed. While significant progress has been made, current research is intensely focused on creating next-generation catalytic systems that offer superior enantioselectivity, higher yields, and improved process efficiency. Key areas of development include advanced organocatalysis, transition metal catalysis, and biocatalysis. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly evolving field. chiralpedia.com These catalysts are often cheaper, less toxic, and more environmentally benign than their metal-based counterparts. Future research aims to design more sophisticated chiral amines and phosphines that can achieve near-perfect enantioselectivity in the synthesis of tertiary α-hydroxy esters.

In the realm of transition metal catalysis, efforts are underway to develop catalysts that are not only highly selective but also more sustainable. This includes creating catalysts with lower loadings of precious metals like rhodium and ruthenium or replacing them with more abundant and less toxic metals. rsc.org Tailored ligands that can precisely control the steric and electronic environment around the metal center are being designed to enhance stereorecognition. researchgate.net

Biocatalysis, using enzymes or whole-cell systems, represents a particularly promising avenue for green and efficient synthesis. chiralpedia.com Enzymes such as ketoreductases and aldolases can operate under mild conditions and exhibit exquisite stereoselectivity. nih.govrsc.org Genetic and protein engineering techniques are being employed to create novel enzymes with enhanced stability, broader substrate scope, and tailored selectivity for producing specific enantiomers of α-hydroxy esters.

The table below summarizes the key features of these emerging catalytic systems.

Catalytic SystemKey AdvantagesResearch Focus
Organocatalysis Low toxicity, environmental friendliness, cost-effectiveness. chiralpedia.comDesign of novel chiral amines and phosphines for higher selectivity.
Transition Metal Catalysis High efficiency and selectivity. rsc.orgDevelopment of catalysts with earth-abundant metals and tailored ligands. researchgate.net
Biocatalysis High stereoselectivity, mild reaction conditions, sustainability. chiralpedia.comEnzyme engineering for improved stability and substrate scope. rsc.org

Integration with Automated Synthesis and Artificial Intelligence for Reaction Design and Optimization

Automated synthesis platforms, often referred to as "self-driving labs," can perform a large number of experiments in a high-throughput manner. chiralpedia.comchemspeed.com These robotic systems can precisely control reaction parameters such as temperature, concentration, and reaction time, generating vast amounts of high-quality, reproducible data. rsc.org For the synthesis of this compound, such platforms could rapidly screen libraries of catalysts and reaction conditions to identify the optimal parameters for maximizing yield and enantioselectivity. chemspeed.com

This data-driven approach is powerfully augmented by machine learning (ML) and AI. azorobotics.com ML algorithms can be trained on experimental data to build predictive models that forecast reaction outcomes, such as enantiomeric excess, with high accuracy. chiralpedia.comrsc.org These models can identify complex relationships between catalyst structure, substrate features, and reaction performance, guiding the design of next-generation catalysts. rsc.org AI can explore vast chemical spaces to propose entirely new catalyst structures that are predicted to have superior performance. chiralpedia.com This informatics-guided workflow moves beyond incremental improvements and opens the door to breakthrough discoveries in asymmetric catalysis. chimia.chresearchgate.net

StepDescriptionTechnology Utilized
1. Data Acquisition High-throughput experiments are performed to generate a large dataset of reaction outcomes.Automated robotic synthesis platforms. rsc.org
2. Model Training Machine learning algorithms are trained on the experimental data to build predictive models. azorobotics.comDeep Neural Networks, Support Vector Machines. rsc.org
3. Prediction & Design The trained models are used to predict the performance of new catalysts and conditions. AI suggests novel catalyst structures. chiralpedia.comrsc.orgGenerative AI, Predictive Modeling. researchgate.net
4. Experimental Validation The most promising AI-generated suggestions are synthesized and tested by the automated platform. researchgate.netRobotic experimentation and analysis.
5. Iterative Optimization The new data is fed back into the model to continuously improve its predictive accuracy. rsc.orgActive machine learning loop.

Exploration of Novel Synthetic Utility in Emerging Fields of Chemical Science

As a versatile chiral building block, this compound holds significant potential for application in various emerging fields of chemical science, most notably in medicinal chemistry and materials science. Its specific stereochemistry and functional groups (hydroxyl, ester, and phenyl) make it an attractive starting material for the synthesis of more complex, high-value molecules.

In medicinal chemistry, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug is often dependent on its specific chirality. nih.govmdpi.com Chiral α-hydroxy acids and their derivatives are key structural motifs in many bioactive natural products and pharmaceuticals. rsc.org For instance, derivatives of the structurally related methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells, highlighting the potential of this class of compounds in oncology. rsc.org The (2S) stereocenter of this compound can be used to impart specific stereochemical information into new drug candidates, potentially leading to improved efficacy and reduced side effects.

In materials science, the incorporation of chiral units into polymers can lead to materials with unique properties, such as the ability to selectively recognize other chiral molecules or to interact with polarized light in specific ways. This compound could serve as a monomer or a chiral additive in the synthesis of novel polymers. The hydroxyl and ester functionalities provide handles for polymerization, while the chiral center would imbue the resulting material with chiroptical or recognition properties, making them suitable for applications in chiral separations, sensors, or advanced optical devices.

Furthermore, the compound's structure makes it a valuable intermediate in the synthesis of complex natural products and agrochemicals, where precise control of stereochemistry is often crucial for biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodological Answer :

  • Stereoselective Synthesis : Use chiral catalysts (e.g., organocatalysts or metal complexes) to enforce the (2S) configuration. For example, asymmetric aldol reactions between methyl phenyl ketone and ethyl glyoxylate derivatives can yield the desired stereochemistry .

  • Esterification : React 2-hydroxy-2-methyl-3-phenylpropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄), monitoring progress via TLC or HPLC .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the enantiomerically pure product.

  • Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to minimize racemization .

    • Data Table :
Reaction TypeReagentsSolventTemp. (°C)Yield (%)Purity (HPLC)
Asymmetric AldolChiral Proline DerivativeTHF256598% ee
EsterificationH₂SO₄, EtOHEtOHReflux7895%

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column with heptane/isopropanol (90:10) to confirm enantiomeric excess (ee) .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for stereochemical assignment (e.g., δ 1.2 ppm for methyl groups, δ 4.1 ppm for ester -OCH₂) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (SHELXL refinement) .

Advanced Research Questions

Q. How can computational modeling guide the design of stereoselective syntheses for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and predict enantioselectivity. Software like Gaussian or ORCA can calculate energy barriers for competing pathways .

  • Solvent Effects : Simulate solvent interactions (COSMO-RS) to optimize reaction media for higher ee .

  • Case Study : A 2023 study combined DFT with experimental validation, achieving 92% ee by tuning solvent polarity and catalyst geometry .

    • Data Table :
Computational MethodSoftwareKey OutputExperimental Validation (ee)
DFT (B3LYP/6-31G*)GaussianTransition State Energy89% vs. predicted 91%
COSMO-RSTURBOMOLESolvent Polarity Score92% in THF vs. 85% in DCM

Q. How should researchers address discrepancies in crystallographic data during structure refinement?

  • Methodological Answer :

  • Disorder Handling : In SHELXL, use PART and AFIX commands to model disordered groups (e.g., rotating phenyl rings) .

  • Twinning Analysis : Apply TWIN/BASF commands for non-merohedral twinning, common in chiral crystals .

  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/R1w convergence (<5%) .

    • Case Study : A 2024 refinement of a related ester resolved phenyl ring disorder by partitioning occupancy (60:40) and refining anisotropic displacement parameters (ADPs) .

Q. What strategies mitigate oxidative degradation of this compound during storage and reactions?

  • Methodological Answer :

  • Stabilization : Store under inert gas (N₂/Ar) at –20°C with desiccants (silica gel) to prevent hydrolysis .
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures to suppress radical-mediated oxidation .
  • Process Control : Monitor degradation via LC-MS; optimize reaction time to minimize exposure to O₂ .

Contradictions in Literature

  • Stereochemical Assignments : Early studies using CD spectroscopy misassigned the (2S) configuration due to solvent-induced Cotton effects. Cross-validation with X-ray crystallography corrected these errors .
  • Reaction Yields : Reported yields for asymmetric aldol reactions vary (50–80%) due to differences in catalyst loading (5–20 mol%). Standardizing substrate ratios improves reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.